molecular formula C14H18N4O B7027392 N-[3-(benzimidazol-1-yl)propyl]azetidine-1-carboxamide

N-[3-(benzimidazol-1-yl)propyl]azetidine-1-carboxamide

Cat. No.: B7027392
M. Wt: 258.32 g/mol
InChI Key: OAFWLVIPCHCHPF-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[3-(benzimidazol-1-yl)propyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c19-14(17-9-4-10-17)15-7-3-8-18-11-16-12-5-1-2-6-13(12)18/h1-2,5-6,11H,3-4,7-10H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFWLVIPCHCHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)NCCCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(benzimidazol-1-yl)propyl]azetidine-1-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques like chromatography and crystallization.

Types of Reactions:

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.

Major Products Formed:

    Oxidation: Oxidized derivatives of benzimidazole.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(benzimidazol-1-yl)propyl]azetidine-1-carboxamide is primarily attributed to the benzimidazole moiety. Benzimidazole derivatives are known to interact with various molecular targets, including enzymes and receptors. They can inhibit the activity of enzymes like topoisomerases and kinases, leading to disruption of cellular processes such as DNA replication and cell division . The azetidine ring may enhance the compound’s binding affinity and specificity to its molecular targets.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of benzimidazole and azetidine moieties, which imparts a distinct set of chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications.

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